molecular formula C12H10N2O2 B1370394 Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-65-7

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Cat. No. B1370394
M. Wt: 214.22 g/mol
InChI Key: DDGBJUKSOPLFSD-UHFFFAOYSA-N
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Description

“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the SMILES notation: COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 .


Physical And Chemical Properties Analysis

“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” has a predicted boiling point of 474.3±25.0 °C and a predicted density of 1.407±0.06 g/cm3 . Its pKa is predicted to be 14.97±0.30 .

Scientific Research Applications

  • Synthesis Techniques and Derivatives :

    • Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate and its derivatives are synthesized using a range of techniques, showcasing the chemical versatility of the compound. Notable methods include the one-pot Sonogashira coupling/heteroannulation for efficient synthesis of 2-substituted derivatives and a general method for synthesizing hexahydropyrrolo[2,3-b]indoles, involving elements of molecular diversity (Rakshit et al., 2013), (Kawasaki et al., 2005).
  • Structural and Functional Properties :

    • Structural investigations of new methyl indole-3-carboxylate derivatives revealed their solid-state structure, interesting as analogs of potent antitumor agents. Their synthesis, structure elucidation using various spectroscopic techniques, and the study of their anticancer activities emphasize the compound's potential in medicinal chemistry (Niemyjska et al., 2012).
  • Regioselective Reactions and Applications :

    • Regioselective reactions, such as the dibromination of methyl indole-3-carboxylate, leading to derivatives like methyl 5,6-dibromoindole-3-carboxylate, demonstrate the compound's utility in synthesizing complex molecular structures, including natural and non-natural 5,6-dibromoindole derivatives. These building blocks are used in various syntheses, showcasing the compound's importance in organic synthesis (Parsons et al., 2011).
  • Antiproliferative and Antibacterial Activities :

    • Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate derivatives have been designed, synthesized, and tested for antiproliferative activity in cancer cells, with some derivatives showing significant activity. This highlights the compound's potential in developing new anticancer drugs (Ji et al., 2014).
    • Novel pyrrolo[3,2-c]carbazole-2-carbohydrazides and 1,3,4-oxadiazoles derived from the compound have shown promising antibacterial activity against multidrug-resistant pathogens, further underscoring the compound's relevance in medicinal chemistry (Saglam et al., 2021).

Safety And Hazards

When handling “Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGBJUKSOPLFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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